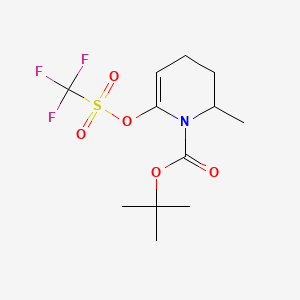
tert-Butyl 2-methyl-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydropyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl 3,4-dihydro-2-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and stability under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 3,4-dihydro-2-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate typically involves multiple steps. One common method includes the reaction of 2-nitropropane with tert-butyl chloroformate to form an intermediate, which is then reacted with 3,4-dihydro-2-methylpyridine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylethyl 3,4-dihydro-2-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while substitution reactions can produce a variety of substituted pyridinecarboxylates .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 3,4-dihydro-2-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1-Dimethylethyl 3,4-dihydro-2-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethylsulfonyl group plays a crucial role in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butoxycarbonyl-2-methyl-3,4-dihydro-2H-pyrrole-1-oxide: Similar in structure but with different functional groups.
3,4-Dihydro-2H-pyran: Shares the dihydropyran ring but lacks the trifluoromethylsulfonyl group.
Uniqueness
1,1-Dimethylethyl 3,4-dihydro-2-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate is unique due to its trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research applications where such properties are desired .
Eigenschaften
Molekularformel |
C12H18F3NO5S |
|---|---|
Molekulargewicht |
345.34 g/mol |
IUPAC-Name |
tert-butyl 2-methyl-6-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO5S/c1-8-6-5-7-9(21-22(18,19)12(13,14)15)16(8)10(17)20-11(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
XZKVMIXXDPJTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC=C(N1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


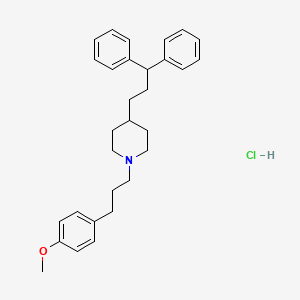
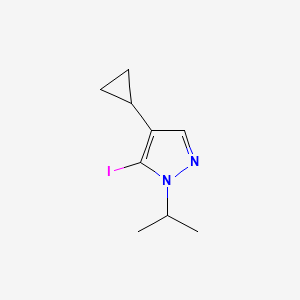
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13922829.png)
![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
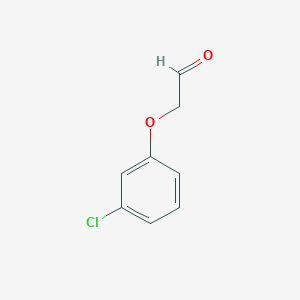
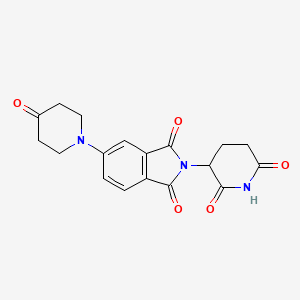
![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)
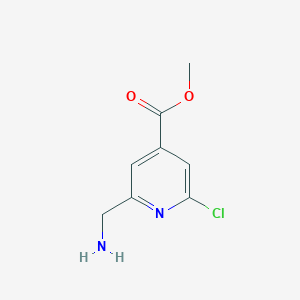

![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)

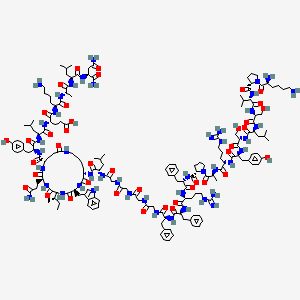
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)

